Cyclohexane, (1-octylnonyl)-

Description

Overview of Cyclic Aliphatic Hydrocarbons in Modern Chemical Science

Cyclic aliphatic hydrocarbons, or cycloalkanes, are a fundamental class of organic compounds characterized by carbon atoms arranged in a ring structure. libretexts.orglibretexts.org Unlike aromatic compounds, these rings are saturated, meaning they contain only single bonds between carbon atoms. libretexts.org Their general formula is CnH2n. libretexts.orgquora.com Cycloalkanes are ubiquitous, found in nature as components of terpenes and steroids, and are crucial to many biological processes. numberanalytics.com In industrial chemistry, they serve as vital intermediates, solvents, and components in fuel production. quora.comnumberanalytics.comdcceew.gov.au The most stable and common among them is cyclohexane (B81311), which exists in a puckered "chair" conformation to minimize angular and torsional strain. quora.com The study of cycloalkanes is essential as their structure influences their chemical properties and reactivity, making them foundational to organic chemistry, materials science, and pharmaceutical development. libretexts.orgnumberanalytics.com

Significance of Long-Chain Branched Cycloalkanes in Specialized Applications

Long-chain branched cycloalkanes are a specific subset of cycloalkanes that possess one or more extended alkyl chains attached to the cyclic core. These compounds are commonly found in crude oil and various petroleum products like diesel fuel and lubricating oils. quora.comusgs.gov Their intricate structures impart specific physical properties, such as viscosity, boiling point, and lubricity, which are critical for their use in advanced applications. For instance, they are key components in the formulation of high-performance lubricants and greases. ontosight.ai Furthermore, n-alkylated cyclohexanes serve as important biomarkers in environmental geochemistry, helping to characterize petroleum products and trace the origins and degradation pathways of oil spills. usgs.gov The branching and length of the alkyl chains significantly influence the compound's behavior, making them a subject of interest in fields requiring tailored hydrocarbon properties.

Research Trajectories and Knowledge Gaps Pertaining to Cyclohexane, (1-octylnonyl)-

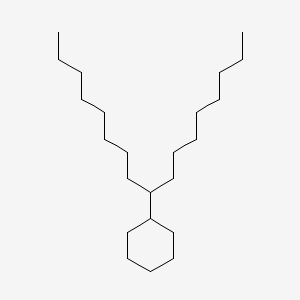

Cyclohexane, (1-octylnonyl)- (CAS Number: 55124-77-1) is a high-molecular-weight saturated hydrocarbon. chemeo.com It features a cyclohexane ring substituted with a 17-carbon branched alkyl group (an octylnonyl group). Despite the general importance of long-chain alkyl cyclohexanes, specific research focusing exclusively on Cyclohexane, (1-octylnonyl)- is notably scarce in publicly available scientific literature.

Current research on related compounds often falls into broader categories, such as the thermodynamic properties of various alkyl-cyclohexanes for applications like Liquid Organic Hydrogen Carriers (LOHC) or the fragmentation patterns of ionized cyclohexane derivatives in mass spectrometry. researchgate.netmdpi.comresearchgate.net Studies have systematically investigated how the length and branching of alkyl substituents on a cyclohexane ring influence properties like enthalpy of formation and vaporization. researchgate.netmdpi.com However, these studies tend to focus on smaller alkyl groups than the C17 side chain of (1-octylnonyl)cyclohexane.

A significant knowledge gap, therefore, exists regarding the specific synthesis, reactivity, and application of Cyclohexane, (1-octylnonyl)-. While its molecular structure suggests potential use as a high-boiling point solvent, a component in lubricants, or a reference compound in detailed hydrocarbon analysis, empirical data to support these hypotheses are lacking. Future research trajectories should aim to synthesize and characterize this compound, elucidating its physical and chemical properties through empirical measurement rather than relying solely on computational predictions. Such work would fill a void in the systematic understanding of how very long, branched alkyl chains affect the properties of a cyclohexane core.

Table 1: Predicted Physicochemical Properties of Cyclohexane, (1-octylnonyl)- This table presents data predicted by computational models, as experimental data is not widely available.

| Property | Value | Unit |

| Molecular Formula | C23H46 | |

| Molecular Weight | 322.61 | g/mol |

| Normal Boiling Point (Tboil) | 652.16 | K |

| Critical Temperature (Tc) | 832.06 | K |

| Critical Pressure (Pc) | 1080 | kPa |

| Enthalpy of Vaporization (ΔvapH°) | 68.9 | kJ/mol |

| Octanol/Water Partition Coefficient (logPoct/wat) | 9.079 | |

| Data sourced from Cheméo. chemeo.com |

Methodological Frameworks for Comprehensive Hydrocarbon Investigation

The investigation of complex hydrocarbons like Cyclohexane, (1-octylnonyl)- relies on a suite of sophisticated analytical techniques designed to separate, identify, and quantify components within intricate mixtures. eisl-ng.comnumberanalytics.comucla.edu

Chromatographic Techniques : Gas Chromatography (GC) is a cornerstone for analyzing volatile hydrocarbon mixtures. eisl-ng.comucla.edu For highly complex samples, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers enhanced resolution and separation capabilities. numberanalytics.com These methods are often coupled with a detector, most powerfully a Mass Spectrometer (MS). numberanalytics.comucla.edunumberanalytics.com GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for detailed structural elucidation of individual compounds. numberanalytics.com Liquid chromatography (LC) is also employed, particularly for non-volatile or thermally unstable compounds. researchgate.net

Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms within a hydrocarbon. eisl-ng.com Fourier Transform Infrared Spectroscopy (FTIR) is used to identify functional groups present in the molecules by measuring the absorption of infrared radiation. eisl-ng.com

Pyrolysis and Thermal Analysis : Techniques like Rock-Eval pyrolysis are used in geochemistry to assess the hydrocarbon generation potential of source rocks by analyzing the organic matter content. numberanalytics.com Differential Scanning Calorimetry (DSC) can be used to study phase transitions, and it is noteworthy that cyclohexane itself is used for DSC instrument calibration. wikipedia.org

Integrated Approaches : Modern hydrocarbon research often employs a combination of these methods. researchgate.netresearchgate.netfrontiersin.org For instance, geochemical analysis for oil exploration integrates seismic data with chemical analysis of rock and fluid samples to build a comprehensive model of a potential reservoir. numberanalytics.comwikipedia.orgcambridge.org This multi-faceted approach is essential for characterizing unknown complex hydrocarbons and defining the properties of petroleum systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55124-77-1 |

|---|---|

Molecular Formula |

C23H46 |

Molecular Weight |

322.6 g/mol |

IUPAC Name |

heptadecan-9-ylcyclohexane |

InChI |

InChI=1S/C23H46/c1-3-5-7-9-11-14-18-22(23-20-16-13-17-21-23)19-15-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |

InChI Key |

QQUZVPOZCFYGDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations for Cyclohexane, 1 Octylnonyl Analogs

Established Synthetic Strategies for Alkyl Cyclohexanes

The creation of the fundamental alkyl cyclohexane (B81311) structure can be approached through several well-established methodologies. These include the hydrogenation of aromatic precursors, ring-closing reactions to form the cyclohexane ring, and the direct alkylation of a pre-existing cyclohexane scaffold.

Hydrogenation of Aromatic Precursors

A primary and industrially significant method for producing alkylated cyclohexanes is the catalytic hydrogenation of the corresponding alkylated aromatic compounds. repec.orgrepec.org This process involves the addition of hydrogen across the double bonds of the aromatic ring, converting it into a saturated cyclohexane ring.

The reaction is typically carried out in the presence of a metal catalyst. Common catalysts include platinum, palladium on carbon (Pd/C), and Raney nickel. libretexts.orglibretexts.orgyoutube.com The choice of catalyst can influence the reaction conditions and the selectivity of the process. For instance, conventional platinum and palladium catalysts are highly effective and can lead to the complete saturation of the aromatic ring. libretexts.org

The general mechanism involves the adsorption of the aromatic compound onto the surface of the catalyst, followed by the sequential transfer of hydrogen atoms to the ring. libretexts.org The process effectively erases the aromaticity, resulting in the formation of the corresponding alkyl cyclohexane. This method is advantageous due to the wide availability of aromatic starting materials. For example, linear alkylbenzenes can be hydrogenated to reduce their bromine index, a measure of unsaturation. google.com

A key consideration in this approach is the potential for side reactions. However, by using less efficient catalysts, such as Lindlar's catalyst, it is possible to achieve partial hydrogenation, which is more relevant for the synthesis of cycloalkenes from alkynes but illustrates the principle of catalyst control. libretexts.org

Table 1: Common Catalysts for Hydrogenation of Aromatic Rings

| Catalyst | Description | Typical Application |

| Platinum (Pt) | Highly active catalyst for hydrogenation. | General hydrogenation of aromatic rings to cyclohexanes. libretexts.org |

| Palladium on Carbon (Pd/C) | A versatile and widely used catalyst. | Hydrogenation of various functional groups, including aromatic rings. libretexts.org |

| Raney Nickel | A finely divided nickel catalyst. | Used in the hydrogenation of a wide range of organic compounds. libretexts.orgrsc.org |

| Rhodium (Rh) | Effective under milder conditions. | Used for specific selective hydrogenations. |

Ring-Closing Reactions for Cyclohexane Ring Formation

An alternative strategy for constructing the cyclohexane ring involves the formation of the cyclic structure from acyclic precursors through ring-closing reactions. The Diels-Alder reaction is a powerful and widely used method for this purpose. wikipedia.orgpraxilabs.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile) to form a cyclohexene (B86901) derivative. wikipedia.orgpraxilabs.com This reaction is highly valued for its ability to form six-membered rings with excellent control over stereochemistry. wikipedia.org The resulting cyclohexene can then be hydrogenated to yield the desired cyclohexane.

The versatility of the Diels-Alder reaction allows for the synthesis of highly substituted cyclohexenes by using appropriately substituted dienes and dienophiles. researchgate.netresearchgate.net For instance, the reaction can be catalyzed by Lewis acids to proceed even with sterically hindered reactants. researchgate.net

Intramolecular cyclization reactions offer another route to cyclohexane rings. libretexts.orgwikipedia.org In these reactions, a single molecule containing two reactive functional groups reacts with itself to form a cyclic compound. The propensity for a molecule to undergo intramolecular cyclization is influenced by the length of the chain connecting the reactive sites, with the formation of five- and six-membered rings being particularly favorable. wikipedia.orgmasterorganicchemistry.com

Alkylation Reactions on Cyclohexane Scaffolds

This approach involves the direct attachment of an alkyl group to a pre-existing cyclohexane or cyclohexene ring. The Friedel-Crafts alkylation is a classic example of this type of reaction, traditionally applied to aromatic compounds. wikipedia.orgbyjus.commasterorganicchemistry.com In this reaction, an alkyl halide or alkene reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commt.com The Lewis acid activates the alkylating agent, facilitating its electrophilic attack on the ring. byjus.com

While the classic Friedel-Crafts reaction is performed on aromatic rings, analogous alkylations can be performed on alkenes, including cycloalkenes. youtube.comgoogle.com For example, the alkylation of a cycloalkene can produce a cycloalkene substituted with one or more alkyl groups. google.com The resulting substituted cycloalkene can then be hydrogenated to the corresponding alkyl cyclohexane.

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.com Additionally, the reaction can be prone to over-alkylation, where multiple alkyl groups are added to the ring. mt.com A related reaction, the Friedel-Crafts acylation, can be used to introduce an acyl group, which can then be reduced to an alkyl group, offering a way to avoid some of these issues. masterorganicchemistry.commt.com

Approaches for Incorporating Long, Branched Alkyl Chains

The introduction of a long, branched alkyl chain like the (1-octylnonyl) group requires more advanced synthetic methodologies. These often involve the manipulation of olefins or the utilization of complex molecules derived from biomass.

Advanced Olefin Oligomerization and Cyclization

Oligomerization of olefins, which involves the linking of several smaller alkene molecules, is a key strategy for building up long carbon chains. google.com By controlling the oligomerization process, it is possible to generate olefins of a desired chain length. These long-chain olefins can then be used as alkylating agents in reactions such as the Friedel-Crafts alkylation of benzene (B151609) or cyclohexane derivatives. google.com

Coordinative chain transfer polymerization (CCTP) is an advanced technique that allows for the synthesis of linear and/or branched oligomerized olefins. google.com This process utilizes a catalyst system that can control the growth of the polymer chain, allowing for the production of olefins with a specific chain length distribution. google.com

Furthermore, processes are being developed for the co-oligomerization of mixed olefin feeds (e.g., C2-C5 olefins) to produce highly branched hydrocarbons in the jet fuel range (C6-C18). energy.gov These complex branched olefins can then be attached to a cyclohexane ring through various alkylation methods.

Biomass-Derived Feedstock Conversion to Branched Cycloalkanes

The conversion of biomass into valuable chemicals and fuels is a rapidly growing field of research, offering a renewable route to complex molecules like branched cycloalkanes. greencarcongress.comresearchgate.net Lignocellulosic biomass, which is rich in carbohydrates and lignin (B12514952), can be broken down into smaller platform molecules that can then be upgraded to fuel-range hydrocarbons. repec.orgresearchgate.netresearchgate.net

Lignin, with its inherent aromatic structures, is a particularly promising feedstock for the synthesis of aromatic and cycloalkane compounds. repec.orgresearchgate.net The general pathway involves the depolymerization of lignin into smaller phenolic compounds, followed by hydrodeoxygenation (HDO) to remove oxygen atoms, and then alkylation and/or hydrogenation to produce the desired cycloalkanes. repec.orgresearchgate.net

For example, furfural (B47365), a platform chemical derived from hemicellulose, can be converted into cyclopentanone (B42830). acs.org Aldol (B89426) condensation of cyclopentanone with other biomass-derived aldehydes or ketones can increase the carbon number, and subsequent hydrodeoxygenation can yield high-density cycloalkanes. greencarcongress.com Similarly, other biomass-derived intermediates such as furfuryl alcohol and 5-hydroxymethylfurfural (B1680220) can be converted to branched cyclohexanes with excellent low-temperature properties. researchgate.net These processes often yield a mixture of cycloalkanes, but they represent a sustainable pathway to the types of structures found in (1-octylnonyl)cyclohexane and its analogs. rsc.orgnih.gov The development of efficient catalysts is crucial for the selective conversion of biomass into these high-value products. rsc.org

Tandem Catalytic Processes for Alkyl Cyclohexane Synthesis

Tandem reactions, which combine multiple transformations in a single pot, offer an efficient and atom-economical approach to complex molecules. nih.gov For the synthesis of alkyl cyclohexanes, tandem processes can involve a sequence of reactions such as condensation, cyclization, and hydrogenation.

A notable strategy involves the use of biomass-derived precursors, such as 5,5-dimethyl-1,3-cyclohexanedione and various aldehydes, to construct polycyclic high-density biofuels. nih.gov These reactions can proceed through a catalyst-free tandem reaction in water or a solvent-free tandem cyclization. The sequence typically includes a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization, followed by hydrodeoxygenation (HDO) to yield the final saturated cyclic hydrocarbon. nih.gov While this example leads to dicyclohexane and tricyclohexane structures, the principles can be adapted for the synthesis of monocyclic cyclohexanes with long alkyl chains by carefully selecting the starting materials.

| Reactants | Conditions | Key Transformations | Product Type |

| 5,5-dimethyl-1,3-cyclohexanedione, Benzaldehyde | PTSA (p-Toluenesulfonic acid), 80°C, solvent-free | Knoevenagel condensation, Michael addition, Dehydration | Tricyclohexane precursors |

| Benzaldehyde derivatives, 5,5-dimethyl-1,3-cyclohexanedione | Pd/C, H₂ | Hydrogenation | Tricyclohexane hydrocarbons |

This table illustrates examples of tandem reactions for the synthesis of cyclic hydrocarbons, based on research findings. nih.gov

Aldol Condensation and Hydrodeoxygenation Routes

A powerful route to producing long-chain alkanes, which can be analogous to the substituent of Cyclohexane, (1-octylnonyl)-, is through the aldol condensation of smaller carbonyl compounds, followed by hydrodeoxygenation (HDO). researchgate.net This strategy is particularly relevant in the valorization of biomass-derived platform molecules like furfural and acetone.

The aldol condensation of furfural and acetone, for instance, can produce larger molecules with C8 and C13 carbon backbones. researchgate.netrsc.org These condensation products can then be subjected to HDO over bifunctional catalysts, typically containing both a metal function (e.g., Platinum) for hydrogenation and an acidic function for dehydration and ring-opening. researchgate.netrsc.org The choice of catalyst support, such as SiO₂, Al₂O₃, TiO₂, or zeolites, can significantly influence the reaction pathway and selectivity towards linear or branched alkanes. rsc.org For example, catalysts with higher acidity tend to promote dehydration and ring-opening, favoring the formation of linear alcohols and alkanes. rsc.org

| Starting Materials | Key Intermediates | Catalytic Step | Final Products |

| Furfural, Acetone | C8 and C13 condensation products | Hydrodeoxygenation (e.g., over Pt catalysts) | C8 and C13 alkanes |

This table outlines the general pathway from biomass-derived aldehydes and ketones to long-chain alkanes via aldol condensation and hydrodeoxygenation. researchgate.netrsc.org

The mechanism of the aldol reaction itself can be catalyzed by either acid or base. In a base-catalyzed mechanism, an enolate is formed which then acts as a nucleophile. youtube.com In an acid-catalyzed mechanism, an enol is the nucleophilic species. youtube.com The initial product is a β-hydroxy carbonyl compound (an aldol addition product), which can then undergo dehydration (condensation) to form an α,β-unsaturated carbonyl compound, especially at higher temperatures. youtube.comyoutube.com

Radical and Transition Metal-Catalyzed Alkylation Methodologies

More advanced and direct methods for introducing alkyl groups onto a cyclohexane ring involve radical and transition metal-catalyzed reactions. These approaches can offer high selectivity and functional group tolerance.

Radical Alkylation: Radical cations of alkyl-substituted cyclohexanes can be generated and studied, providing insight into the electronic structure and reactivity of these species. rsc.org In a synthetic context, visible-light-induced radical-polar crossover cyclization has been used to synthesize γ-alkylated 1,1-disubstituted cyclopropanes, showcasing the potential of radical-mediated C-C bond formation. rsc.org While not directly applied to the synthesis of (1-octylnonyl)-cyclohexane, these radical-based strategies represent a frontier in selective alkylation.

Transition Metal-Catalyzed C-H Alkylation: This powerful technique allows for the direct functionalization of C-H bonds, representing a highly atom- and step-economical approach. researchgate.net Transition metals can catalyze the alkylation of arenes (which can subsequently be hydrogenated to cyclohexanes) using various alkylating agents. Epoxides are particularly useful as they are readily available and their ring-strain facilitates ring-opening reactions. researchgate.net This method can achieve high regioselectivity on both the aromatic ring and the epoxide. researchgate.net Furthermore, photoredox catalysis has emerged as a powerful tool for C-H functionalization, enabling, for example, the site-selective amination of arenes via radical intermediates. acs.org Similar principles could be envisioned for alkylation.

| Alkylation Method | Key Features | Potential Application |

| Radical-based methods | Generation of radical intermediates, often under mild conditions (e.g., visible light). rsc.org | Selective introduction of alkyl groups with complex functionalities. |

| Transition Metal-Catalyzed C-H Alkylation | Direct functionalization of C-H bonds, high atom economy. researchgate.net | Efficient construction of the alkyl-cyclohexane skeleton from simple precursors. |

This table summarizes the key aspects of radical and transition metal-catalyzed alkylation methodologies.

Dithiane Alkylation for High-Molecular-Weight Branched Alkanes

For the synthesis of very long and specifically branched alkanes, such as the 1-octylnonyl group, the dithiane alkylation strategy is particularly effective. oup.comuky.edunih.gov This method overcomes challenges associated with the low solubility of intermediates in other synthetic approaches for high-molecular-weight alkanes. oup.comnih.gov

The core of this method involves the use of 1,3-dithiane (B146892) as a masked carbonyl group. The protons at the C2 position of the dithiane ring are acidic and can be removed by a strong base to form a nucleophilic carbanion. This anion can then be alkylated with an appropriate alkyl halide. A key innovation for creating very long chains is the use of an α,ω-dibromoalkane to first create a bis(dithianyl)alkane intermediate. oup.comuky.edunih.gov This intermediate can then be bis-alkylated with another 1-bromoalkane. The final step is the desulfurization of the dithiane groups using a reducing agent like Raney nickel to yield the desired long-chain branched alkane. oup.comuky.edunih.gov This approach allows for precise control over the position of the branching.

| Step | Description | Reagents |

| 1 | Formation of bis(dithianyl)alkane | 1,3-dithiane, α,ω-dibromoalkane, strong base |

| 2 | Bisalkylation | bis(dithianyl)alkane intermediate, 1-bromoalkane, strong base |

| 3 | Desulfurization | Raney nickel |

This table details the three-step synthesis of high-molecular-weight branched alkanes using the dithiane alkylation method. oup.comuky.edunih.gov

Catalytic Systems in the Synthesis of Substituted Cyclohexanes

The choice of catalyst is paramount in the synthesis of substituted cyclohexanes, influencing both the efficiency and selectivity of the reactions. Both heterogeneous and homogeneous catalysts play crucial roles.

Heterogeneous Catalysis for Selective Hydrogenation

The final step in many syntheses of alkyl cyclohexanes is the hydrogenation of an aromatic or partially unsaturated cyclic precursor. Heterogeneous catalysts are widely used for this purpose due to their ease of separation and robustness.

The selective hydrogenation of benzene to cyclohexene, and ultimately to cyclohexane, is a large-scale industrial process. rsc.orge-bookshelf.de Supported noble metal catalysts, such as platinum or palladium on supports like ceria (CeO₂), alumina (B75360) (Al₂O₃), or carbon, are commonly employed. rsc.orgescholarship.org The nature of the support and the size and dispersion of the metal nanoparticles can significantly impact the catalyst's activity and selectivity. rsc.org For instance, single-atom catalysts, where individual metal atoms are dispersed on a support, can exhibit unique catalytic properties, maximizing the efficiency of the precious metal. escholarship.org

The hydrogenation of nitrocyclohexane (B1678964) to various valuable chemicals, including cyclohexylamine (B46788) and cyclohexanone (B45756), also relies heavily on heterogeneous catalysts like Pd/C. rsc.orgresearchgate.net These examples underscore the versatility of heterogeneous catalytic systems in transforming functionalized cyclic compounds into their saturated cyclohexane derivatives.

| Catalyst Type | Support | Application Example |

| Supported Platinum (Pt) | Ceria (CeO₂) | Cyclohexane dehydrogenation/benzene hydrogenation escholarship.org |

| Supported Palladium (Pd) | Carbon (C) | Nitrocyclohexane hydrogenation rsc.orgresearchgate.net |

| Ruthenium (Ru) | - | Selective hydrogenation of benzene to cyclohexene e-bookshelf.de |

This table provides examples of heterogeneous catalysts used in the synthesis and transformation of cyclohexane derivatives.

Homogeneous Catalysts in Alkyl Chain Elongation

While heterogeneous catalysts are dominant in hydrogenation, homogeneous catalysts are often favored for reactions requiring high selectivity and mild conditions, such as certain types of alkyl chain elongation. The groundwork for homogeneous catalysis was laid in the 1960s with the development of catalysts like Wilkinson's catalyst. rsc.org

In the context of synthesizing long-chain substituted cyclohexanes, homogeneous catalysts could be employed in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Kumada coupling) to build the alkyl chain prior to the hydrogenation of the aromatic ring. These reactions involve organometallic catalysts that are soluble in the reaction medium, allowing for fine-tuning of their electronic and steric properties to control reactivity and selectivity.

Furthermore, homogeneous catalysts are central to processes like olefin metathesis, which can be used to modify the length and structure of alkyl chains. A tandem cross-metathesis/hydrogenation/cyclization has been achieved using a combination of a homogeneous ruthenium catalyst for metathesis and a heterogeneous platinum catalyst for hydrogenation, demonstrating the compatibility and synergy of different catalytic systems. nih.gov While perhaps not directly used for simple alkyl chain elongation in this specific context, it highlights the potential of homogeneous catalysts in complex synthetic sequences.

Stereochemical Control in Cyclohexane Derivatives

The three-dimensional structure of cyclohexane derivatives is crucial in determining their physical and biological properties. Stereochemical control during synthesis aims to selectively produce a desired stereoisomer. The cyclohexane ring predominantly exists in a stable chair conformation to minimize angle and torsional strain. slideshare.net In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). mvpsvktcollege.ac.in Generally, substituents are more stable in the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. slideshare.net

For disubstituted cyclohexanes, two main forms of isomerism are considered:

Geometrical Isomerism (cis/trans): This describes the relative orientation of two substituents on the ring. In the cis isomer, both substituents are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides. mvpsvktcollege.ac.in

Optical Isomerism: This arises when a molecule is chiral (non-superimposable on its mirror image). The presence of stereocenters in the cyclohexane ring and its substituents, as in the case of (1-octylnonyl)-cyclohexane, can lead to enantiomers and diastereomers. mvpsvktcollege.ac.in

Achieving stereochemical control in the synthesis of analogs of Cyclohexane, (1-octylnonyl)- involves carefully chosen reactions and conditions. Key strategies include:

Catalytic Hydrogenation: The hydrogenation of substituted arenes (aromatic rings) is a common method to produce cyclohexanes. The choice of catalyst and reaction conditions can influence the stereochemical outcome. For instance, using a combination of [Rh(nbd)Cl]2 and Pd/C allows for the hydrogenation of arenes under mild conditions (1 atm of H2 at room temperature). organic-chemistry.org Asymmetric transfer hydrogenation, employing chiral catalysts like iridium complexes, can create tertiary stereocenters with high enantioselectivity. organic-chemistry.org

Ring-Forming Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings with a high degree of stereocontrol. The stereochemistry of the dienophile and diene is retained in the product, allowing for predictable synthesis of specific isomers.

Conformationally Locked Systems: In some cases, the cyclohexane ring can be "locked" into a specific conformation by introducing bulky substituents or by incorporating the ring into a more rigid polycyclic structure, such as a decalin system. researchgate.net This strategy is particularly useful for studying the influence of a specific conformation on the molecule's properties. For example, chiral ligands based on a trans-1,2-diaminocyclohexane motif are widely used in asymmetric catalysis. researchgate.net

Recent research has demonstrated the selective synthesis of 1,2,4,5-tetrasubstituted cyclohexane derivatives from 7-oxabicyclo[4.1.0]hept-3-ene, where the stereochemistry of the final products was confirmed by X-ray crystallography. researchgate.net Such methods provide a pathway to highly functionalized cyclohexane cores that can be further elaborated to produce complex analogs.

Table 1: Stereoselective Synthetic Methods for Cyclohexane Derivatives

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Hydrogenation of alkenes using a chiral catalyst and a hydrogen donor (e.g., ethanol) to create chiral centers. | High enantioselectivity for all-alkyl-substituted tertiary stereocenters. | organic-chemistry.org |

| Diels-Alder Reaction | A [4+2] cycloaddition to form a six-membered ring from a conjugated diene and a dienophile. | High stereospecificity, allowing predictable control of substituent orientation. | suniv.ac.in |

| Ring-Opening of Epoxides | Nucleophilic attack on an epoxide precursor can lead to trans-disubstituted cyclohexanes. | Provides access to 1,2-difunctionalized cyclohexane systems. | researchgate.net |

| Ferrier's Carbocyclization | Conversion of aldohexoses into optically pure cyclohexanones. | Utilizes renewable starting materials (carbohydrates) to produce chiral building blocks. | elsevierpure.com |

Future Directions in Sustainable Synthesis of Complex Alkyl Cyclohexanes

The future of synthesizing complex molecules like Cyclohexane, (1-octylnonyl)- analogs is increasingly focused on sustainability and "green" chemistry principles. This involves developing methods that are more efficient, use less hazardous materials, and minimize waste.

Key areas of development include:

Use of Renewable Feedstocks: A significant shift is underway from petroleum-based starting materials to renewable resources. Carbohydrates, for example, can be used as chiral building blocks for the synthesis of highly functionalized cyclohexanes through reactions like the Ferrier carbocyclization. elsevierpure.com This approach not only reduces reliance on fossil fuels but also introduces chirality from natural sources.

Solvent-Free and Greener Solvents: Many traditional organic reactions utilize volatile and often toxic solvents. Research is focused on developing solvent-free reaction conditions or replacing hazardous solvents with more environmentally benign alternatives like water or ionic liquids. neist.res.in The use of a green solvent mixture was highlighted in a continuous-flow system for alkylation, emphasizing the move towards more sustainable protocols. nih.gov

Catalysis: The development of more efficient and selective catalysts is central to sustainable synthesis. This includes:

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, often under very mild conditions. Dual photoredox and cobalt catalysis has been used for the 1,3-hydrohalogenation of allyl carboxylates, demonstrating a novel way to form C-X bonds with high regioselectivity. acs.org

Biocatalysis: Employing enzymes to carry out specific chemical transformations. Enzymes operate under mild conditions (temperature and pH) in aqueous environments and can exhibit exceptional chemo-, regio-, and stereoselectivity.

Continuous-Flow Synthesis: This technique involves pumping reactants through a reactor where the reaction occurs. It offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. Continuous-flow systems are being developed for the synthesis of alkylating agents, which can then be used in subsequent reactions. nih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. Reactions like the Diels-Alder cycloaddition are highly atom-economical.

Table 2: Emerging Sustainable Synthesis Strategies

| Strategy | Principle | Example Application | Reference |

|---|---|---|---|

| Renewable Feedstocks | Using starting materials from biological sources instead of fossil fuels. | Synthesis of chiral cyclohexanones from aldohexoses. | elsevierpure.com |

| Photoredox Catalysis | Using light to enable redox reactions under mild conditions. | Remote-Markovnikov hydrobromination of allyl carboxylates. | acs.org |

| Continuous-Flow Synthesis | Performing reactions in a continuous stream rather than in a batch. | In-situ generation of alkyl zinc sulfinates for heterocycle functionalization. | nih.gov |

| Solvent-Free Oxidation | Conducting oxidation reactions without a solvent medium. | Oxidation of cyclohexane using mesoporous SBA-15 supported gold nanoparticles. | neist.res.in |

The integration of these sustainable approaches will be crucial for the environmentally responsible production of complex alkyl cyclohexanes for various applications. The focus will be on creating elegant and efficient synthetic pathways that minimize environmental impact while maximizing control over the molecular architecture.

Advanced Spectroscopic and Structural Elucidation of Cyclohexane, 1 Octylnonyl

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition and structural features of organic molecules. For a large, non-polar compound like Cyclohexane (B81311), (1-octylnonyl)-, a combination of ionization techniques and high-resolution analyzers is employed to gain a complete picture.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Alkyl Cyclohexane Analysis

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled mass resolution and accuracy, making it ideal for the analysis of complex hydrocarbon mixtures and the unambiguous identification of individual components. researchgate.netnih.gov For a pure sample of Cyclohexane, (1-octylnonyl)- (C₂₃H₄₆), FT-ICR MS can determine its monoisotopic mass with sub-ppm accuracy, confirming its elemental composition. The ultra-high resolution of FT-ICR MS is particularly valuable in distinguishing between isobaric species, which are compounds with the same nominal mass but different elemental formulas. researchgate.net While often applied to complex mixtures like petroleum, the precision of FT-ICR MS provides a definitive molecular formula for a specific analyte like Cyclohexane, (1-octylnonyl)-. researchgate.netosti.gov

Illustrative FT-ICR MS Data for Cyclohexane, (1-octylnonyl)-

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₄₆ |

| Calculated Monoisotopic Mass | 322.35995 u |

| Observed m/z (Hypothetical) | 322.36001 u |

| Mass Accuracy (Hypothetical) | < 1 ppm |

Fragmentation Pattern Interpretation in Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. For Cyclohexane, (1-octylnonyl)-, the molecular ion peak ([M]⁺˙ at m/z 322) may be weak or absent due to the instability of the large alkyl cyclohexane under EI conditions.

The fragmentation pattern is typically characterized by several key features:

Loss of the Alkyl Chain: A prominent fragmentation pathway involves the cleavage of the bond between the cyclohexane ring and the (1-octylnonyl) substituent, leading to a fragment ion corresponding to the cyclohexyl cation (C₆H₁₁⁺) at m/z 83 or the alkyl chain cation.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, often through the loss of ethene (C₂H₄, 28 Da), resulting in characteristic ions at m/z values of [M-28]⁺˙ and subsequent losses. docbrown.infodocbrown.info

Alkyl Chain Fragmentation: The long (1-octylnonyl) side chain will fragment via a series of C-C bond cleavages, producing a characteristic pattern of ion clusters separated by 14 Da (corresponding to CH₂ groups).

Illustrative Electron Ionization Fragmentation Data for Cyclohexane, (1-octylnonyl)-

| m/z (Hypothetical) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 322 | [C₂₃H₄₆]⁺˙ | Molecular Ion |

| 239 | [C₁₇H₃₅]⁺ | Loss of cyclohexyl radical |

| 83 | [C₆H₁₁]⁺ | Cleavage of the alkyl chain, forming cyclohexyl cation |

| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclohexyl ring |

| 41, 57, 71... | [CnH₂n₊₁]⁺ | Characteristic alkyl fragments |

Soft Ionization Techniques for Intact Molecular Ion Detection

Due to the extensive fragmentation in EI-MS, soft ionization techniques are crucial for detecting the intact molecular ion of saturated hydrocarbons like Cyclohexane, (1-octylnonyl)-. jeolusa.com Techniques such as Field Ionization (FI), Field Desorption (FD), and Direct Analysis in Real Time (DART) are well-suited for this purpose as they impart minimal energy to the analyte molecule, resulting in mass spectra dominated by the molecular ion with little to no fragmentation. jeolusa.comacs.orgnih.gov For instance, negative-ion DART mass spectrometry has been shown to ionize large alkanes by forming adducts with species like molecular oxygen ([M+O₂]⁻˙), allowing for clear determination of the molecular weight. acs.orgnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regiochemical Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial arrangement.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity

For a molecule with a complex and overlapping proton spectrum like Cyclohexane, (1-octylnonyl)-, one-dimensional NMR is often insufficient for complete structural assignment. Two-dimensional NMR techniques are essential for resolving ambiguities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds (geminal and vicinal coupling). researchgate.netyoutube.comsdsu.edu For Cyclohexane, (1-octylnonyl)-, COSY would be used to trace the connectivity within the cyclohexane ring and along the (1-octylnonyl) side chain. For example, the methine proton on the substituted carbon of the cyclohexane ring would show correlations to the adjacent CH₂ protons in the ring and the methine proton at the beginning of the alkyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). researchgate.netyoutube.comsdsu.edu HMBC is critical for establishing the connection between the cyclohexane ring and the alkyl substituent. A key correlation would be observed between the protons on the first few carbons of the (1-octylnonyl) chain and the substituted carbon of the cyclohexane ring, and vice versa.

Illustrative Key 2D NMR Correlations for Cyclohexane, (1-octylnonyl)-

| Experiment | Correlating Nuclei (Hypothetical) | Structural Information Gained |

|---|---|---|

| COSY | Cyclohexyl-CH ↔ Cyclohexyl-CH₂ | Confirms connectivity within the cyclohexane ring |

| COSY | Alkyl-CH ↔ Alkyl-CH₂ | Confirms connectivity within the (1-octylnonyl) chain |

| HMBC | Alkyl-CH protons ↔ Cyclohexyl-C (substituted) | Confirms the attachment point of the alkyl chain to the ring |

Conformational Analysis via Coupling Constants and Chemical Shifts

The cyclohexane ring exists predominantly in a chair conformation. In a substituted cyclohexane like Cyclohexane, (1-octylnonyl)-, the bulky (1-octylnonyl) group will strongly prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.pub This conformational preference can be confirmed through ¹H NMR.

Chemical Shifts: In a chair conformation, axial protons are shielded relative to their equatorial counterparts and thus resonate at a higher field (lower ppm). nih.gov The chemical shift of the proton on the carbon bearing the substituent (the methine proton) can provide clues about its orientation.

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. acs.org In a cyclohexane chair, the coupling between two axial protons (³J_aa, dihedral angle ≈ 180°) is large (typically 8-13 Hz), while axial-equatorial (³J_ae) and equatorial-equatorial (³J_ee) couplings are smaller (typically 2-5 Hz). By analyzing the multiplicity and coupling constants of the cyclohexane protons, the chair conformation and the equatorial preference of the large alkyl substituent can be confirmed. acs.orgspcmc.ac.in

Illustrative ¹H NMR Data for the Cyclohexane Moiety of Cyclohexane, (1-octylnonyl)-

| Proton (Hypothetical) | Chemical Shift (ppm) (Hypothetical) | Multiplicity (Hypothetical) | Key Coupling Constants (Hz) (Hypothetical) |

|---|---|---|---|

| CH (methine, C1) | ~1.2-1.4 | multiplet | - |

| CH₂ (axial, C2, C6) | ~1.1-1.3 | multiplet | ³J_aa ≈ 12 Hz, ³J_ae ≈ 3 Hz |

| CH₂ (equatorial, C2, C6) | ~1.6-1.8 | multiplet | ³J_ea ≈ 3 Hz, ³J_ee ≈ 3 Hz |

Solid-State NMR for Aggregate Structure (If Applicable)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and packing of molecules in the solid state. For long-chain alkyl-substituted cycloalkanes like Cyclohexane, (1-octylnonyl)-, this technique could, in principle, provide insights into the arrangement of molecules in a crystalline or aggregated state. Information regarding intermolecular interactions, the conformation of the cyclohexane ring, and the packing of the alkyl chains could be discerned.

However, a review of publicly available scientific literature indicates that specific solid-state NMR studies on Cyclohexane, (1-octylnonyl)- have not been reported. Such studies are highly specialized and typically undertaken when the compound exhibits significant solid-state ordering or is part of a material where its aggregated structure is of primary interest.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a primary method for identifying functional groups and probing the molecular structure of organic compounds. For Cyclohexane, (1-octylnonyl)-, these techniques are sensitive to the vibrations of the cyclohexane ring and the attached (1-octylnonyl) alkyl chain.

The IR and Raman spectra are dominated by C-H and C-C bond vibrations. The key vibrational modes expected for this compound are:

C-H Stretching Vibrations: Strong absorptions in the IR spectrum and strong signals in the Raman spectrum are anticipated in the 2850-2960 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of C-H bonds in the CH₂, and CH₃ groups of the alkyl chain and the cyclohexane ring. docbrown.info

C-H Bending Vibrations: Deformations of the CH₂ and CH₃ groups are expected to appear in the 1340-1470 cm⁻¹ region of the spectra. docbrown.info

Table 1: Predicted Vibrational Modes for Cyclohexane, (1-octylnonyl)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Asymmetric CH₃ Stretching | ~2960 | IR, Raman |

| Asymmetric CH₂ Stretching | ~2925 | IR, Raman |

| Symmetric CH₃/CH₂ Stretching | ~2855 | IR, Raman |

| CH₂ Scissoring | ~1465 | IR, Raman |

| CH₃ Asymmetric Bending | ~1450 | IR, Raman |

| CH₃ Symmetric Bending (Umbrella) | ~1375 | IR |

| Cyclohexane Ring Skeletal Vibrations | 800-1200 | IR, Raman |

The vibrational spectra are exquisitely sensitive to the conformation of the cyclohexane ring. The chair conformation is the most stable and its D₃d symmetry results in specific selection rules for IR and Raman activity. osu.edu The presence of the bulky (1-octylnonyl)- substituent is expected to lock the ring in a chair conformation with the substituent in an equatorial position to minimize steric strain. This conformational preference would be reflected in the number and frequencies of the observed vibrational bands.

Chromatographic Separation Coupled with Spectroscopic Detection

Chromatographic techniques are indispensable for the separation of Cyclohexane, (1-octylnonyl)- from complex hydrocarbon mixtures, while coupling with spectroscopic detectors allows for its unambiguous identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile organic compounds like Cyclohexane, (1-octylnonyl)-. antpedia.com In a typical GC-MS analysis, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Due to its high molecular weight (266.5 g/mol ), it would have a significantly longer retention time compared to lower molecular weight cycloalkanes and linear alkanes.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern provide a unique mass spectrum that can be used for identification. The mass spectrum of the closely related compound, n-octylcyclohexane, shows characteristic fragmentation patterns that can be extrapolated to Cyclohexane, (1-octylnonyl)-. nist.gov

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): A peak at m/z = 266 would correspond to the intact molecular ion.

Loss of the Alkyl Side Chain: A prominent peak would be expected at m/z = 83, corresponding to the cyclohexyl cation, resulting from the cleavage of the bond between the ring and the alkyl chain.

Fragmentation of the Alkyl Chain: A series of peaks separated by 14 mass units (CH₂) would be observed, corresponding to the fragmentation of the octyl and nonyl chains.

Table 2: Predicted Key Mass Fragments for Cyclohexane, (1-octylnonyl)- in GC-MS

| m/z | Proposed Fragment |

| 266 | [C₁₉H₃₈]⁺ (Molecular Ion) |

| 251 | [M - CH₃]⁺ |

| 155 | [M - C₈H₁₇]⁺ |

| 141 | [M - C₉H₁₉]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

For highly complex mixtures such as crude oil or synthetic fuels, where numerous isomers and structurally similar compounds co-elute in a one-dimensional GC analysis, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior resolving power. chemistry-matters.comdlr.denih.gov This technique employs two columns with different separation mechanisms (e.g., a non-polar column in the first dimension separating by boiling point, and a semi-polar column in the second dimension separating by polarity).

In a GCxGC analysis, Cyclohexane, (1-octylnonyl)- would be separated from other hydrocarbons based on both its volatility and its polarity. As a saturated cycloalkane, it is relatively non-polar and would elute in a specific region of the two-dimensional chromatogram, distinct from aromatic compounds or more polar species. This enhanced separation allows for more accurate identification and quantification, especially when coupled with a fast-scanning mass spectrometer like a time-of-flight (TOF) detector. researchgate.net The structured nature of GCxGC chromatograms, where chemically related compounds appear in distinct bands, further aids in the identification of unknown components. chemistry-matters.com

Computational and Theoretical Investigations of Substituted Cyclohexanes

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and spectroscopic properties of molecules. For substituted cyclohexanes, these methods are particularly valuable for elucidating the subtle interplay of forces that govern their conformational preferences.

Density Functional Theory (DFT) Studies of Conformational Isomers

The (1-octylnonyl)- substituent, being a large and flexible alkyl group, introduces significant steric considerations to the cyclohexane (B81311) ring. The primary conformational isomers of monosubstituted cyclohexanes are the axial and equatorial conformers. In the case of "Cyclohexane, (1-octylnonyl)-", the chair conformation of the cyclohexane ring is expected to be the most stable. unizin.org

The key equilibrium is between the conformer with the (1-octylnonyl)- group in an axial position and the one with the group in an equatorial position. Due to the significant steric bulk of the C17H35 alkyl chain, the equatorial conformer is overwhelmingly favored. In the axial position, the large substituent would experience severe 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, leading to substantial steric strain. libretexts.orglibretexts.org

DFT studies on a range of monosubstituted cyclohexanes have shown that the energy difference between the axial and equatorial conformers is a delicate balance of steric repulsion and stabilizing London dispersion forces. While the (1-octylnonyl)- group itself has not been the subject of specific published DFT studies, it is well-established that as the size of the alkyl substituent increases, the preference for the equatorial position becomes more pronounced. libretexts.org For instance, the energy difference for methylcyclohexane (B89554) is approximately 7.6 kJ/mol, favoring the equatorial conformer, while for the much bulkier t-butylcyclohexane, this difference increases to about 21 kJ/mol. libretexts.org Given the large size of the (1-octylnonyl)- group, the energy penalty for the axial conformation would be substantial, effectively making it a negligible component at equilibrium.

Table 1: Comparison of Conformational Energy Differences for Selected Alkylcyclohexanes

| Substituent | Axial-Equatorial Energy Difference (kJ/mol) | Predominant Conformer |

| Methyl | ~7.6 libretexts.org | Equatorial |

| Ethyl | ~7.9 | Equatorial |

| Isopropyl | ~9.2 | Equatorial |

| t-Butyl | ~21 libretexts.org | Equatorial |

| (1-octylnonyl)- | Estimated to be > 21 | Equatorial |

Note: Data for methyl, ethyl, isopropyl, and t-butyl are from established literature. The value for (1-octylnonyl)- is an educated estimate based on the trend of increasing steric bulk.

Prediction of Spectroscopic Parameters

The predicted ¹H and ¹³C NMR spectra would be dominated by the signals corresponding to the equatorial conformer. The proton on the carbon bearing the substituent (C1) would show a characteristic splitting pattern indicative of its equatorial position. The numerous overlapping signals from the long, flexible (1-octylnonyl)- chain would present a significant challenge for detailed assignment without sophisticated 2D NMR techniques.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

Simulation of Alkyl Cyclohexane Behavior in Solution or Condensed Phases

MD simulations of "Cyclohexane, (1-octylnonyl)-" in a solvent or in its pure liquid state would reveal a highly dynamic system. The cyclohexane ring would predominantly remain in the chair conformation with the bulky substituent in the equatorial position. The long (1-octylnonyl)- chain, however, would be highly flexible, constantly exploring a vast conformational space through rotation around its numerous C-C single bonds.

Influence of Alkyl Chain Length and Branching on Molecular Mobility

The length and branching of the alkyl substituent have a profound impact on the molecular mobility of substituted cyclohexanes.

Thermochemical Property Prediction and Validation

Thermochemical properties are essential for understanding the stability and reactivity of chemical compounds. While experimental data for "Cyclohexane, (1-octylnonyl)-" is scarce, computational methods provide valuable estimates.

A number of physical and chemical properties for "Cyclohexane, (1-octylnonyl)-" have been calculated using group contribution methods, such as the Joback method. chemeo.com These methods estimate properties based on the summation of contributions from the individual functional groups within the molecule.

Table 2: Calculated Thermochemical Properties for Cyclohexane, (1-octylnonyl)-

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 164.79 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -469.01 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 43.64 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 66.83 | kJ/mol | Joback Calculated Property chemeo.com |

| Critical Pressure (Pc) | 968.68 | kPa | Joback Calculated Property chemeo.com |

| Normal Boiling Point Temperature (Tboil) | 684.03 | K | Joback Calculated Property chemeo.com |

| Critical Temperature (Tc) | 844.79 | K | Joback Calculated Property chemeo.com |

| Normal Melting Point (Tfus) | 330.13 | K | Joback Calculated Property chemeo.com |

| Critical Volume (Vc) | 1.250 | m³/kmol | Joback Calculated Property chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 8.684 | Crippen Calculated Property chemeo.com |

These calculated values provide a useful starting point for understanding the thermochemical behavior of "Cyclohexane, (1-octylnonyl)-". Validation of these predictions would require experimental measurements, which are not currently available in the public domain. The high logP value indicates a very high lipophilicity, as expected for a large hydrocarbon. chemeo.com

Enthalpies of Formation and Vaporization of Alkyl-Substituted Cyclohexanes

The enthalpies of formation (ΔfH°) and vaporization (ΔvapH°) are fundamental thermodynamic properties that govern the stability and phase behavior of a compound. For Cyclohexane, (1-octylnonyl)-, these values have been estimated using computational methods. The calculated standard enthalpy of formation for the gaseous state (ΔfH°gas) is -469.01 kJ/mol, and the standard enthalpy of vaporization (ΔvapH°) is 66.83 kJ/mol. chemeo.com

The addition of alkyl substituents to a cyclohexane ring influences these thermodynamic quantities. As the size of the alkyl group increases, the enthalpy of formation generally becomes more negative, reflecting the energetic contribution of additional C-C and C-H bonds. The enthalpy of vaporization also tends to increase with molecular weight due to stronger intermolecular van der Waals forces.

Below is a comparative table of these properties for cyclohexane and related alkyl-substituted derivatives.

Table 1: Enthalpies of Formation and Vaporization for Selected Cyclohexanes

| Compound | Formula | ΔfH° (liquid) (kJ/mol) | ΔfH° (gas) (kJ/mol) | ΔvapH° (kJ/mol) |

|---|---|---|---|---|

| Cyclohexane | C₆H₁₂ | -156.4 wikipedia.org | -123.1 chemeo.com | 33.0 chemeo.com |

| Octyl-cyclohexane | C₁₄H₂₈ | Data not available | Data not available | Data not available |

| Cyclohexane, (1-octylnonyl)- | C₂₃H₄₆ | Data not available | -469.01 chemeo.com | 66.83 chemeo.com |

Note: The values for Cyclohexane, (1-octylnonyl)- are computationally derived using the Joback method. chemeo.com

Thermodynamic Analysis of Dehydrogenation/Hydrogenation Processes for Alkyl Cyclohexanes

The reversible dehydrogenation and hydrogenation of cyclohexane derivatives are of significant interest for chemical hydrogen storage, a concept known as Liquid Organic Hydrogen Carriers (LOHC). wikipedia.org The core reaction involves the catalytic dehydrogenation of the cyclohexane ring to form an aromatic ring (in this case, (1-octylnonyl)-benzene) and release hydrogen gas. wikipedia.org This reaction is endothermic, requiring an energy input. wikipedia.org

C₆H₁₁-R + Heat ⇌ C₆H₅-R + 3H₂

Thermodynamic analysis, often supported by computational calculations, is essential for optimizing these processes. The enthalpy of the dehydrogenation reaction is a key parameter. Studies on a variety of alkyl-substituted cyclohexanes have revealed that the lengthening of the alkyl chain does not significantly impact the reaction enthalpy per mole of hydrogen released. The industrial hydrogenation of benzene (B151609) to produce cyclohexane is a highly exothermic reaction. wikipedia.org For the reverse reaction, dehydrogenation, the process becomes noticeably favorable at temperatures above 300 °C, driven by an increase in entropy. wikipedia.org

For cyclohexene (B86901), an intermediate in some dehydrogenation pathways, the conversion to benzene is an endothermic reaction with a calculated enthalpy change (ΔH) of 26.9 kJ mol⁻¹, while its hydrogenation to cyclohexane is exothermic (ΔH = -24.7 kJ mol⁻¹). researchgate.net

Table 2: Thermodynamic Data for Dehydrogenation/Hydrogenation of Cyclohexene at 240 °C

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|

| Cyclohexene → Benzene + H₂ | 26.9 researchgate.net | -10.4 researchgate.net |

| Cyclohexene + H₂ → Cyclohexane | -24.7 researchgate.net | -6.9 researchgate.net |

Data Source: Calculated by HSC software. researchgate.net

Given the findings that long alkyl chains have minimal effect on the dehydrogenation thermodynamics, the values for Cyclohexane, (1-octylnonyl)- are expected to be similar to those of other simple alkyl cyclohexanes.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling, particularly with DFT, is a powerful tool for elucidating the step-by-step mechanisms of complex chemical reactions. researchgate.netrsc.orgrsc.org These theoretical studies can map out entire potential energy surfaces for a reaction, identify transition states, and calculate activation energies, thereby revealing the most favorable reaction pathway. researchgate.net

For instance, the mechanism of cyclohexane dehydrogenation catalyzed by a single nickel cation (Ni⁺) has been investigated in detail using DFT. researchgate.net The calculations showed that the reaction proceeds through an insertion-elimination mechanism. researchgate.net This theoretical analysis allowed for a systematic investigation of both C-H and C-C bond activations, concluding that C-H bond activation is strongly preferred over C-C bond cleavage. researchgate.net

Similarly, DFT has been used to unravel the mechanisms and stereoselectivities of various catalytic reactions involving complex organic molecules. rsc.orgacs.org These studies can determine the rate-determining and stereoselectivity-determining steps of a reaction, providing crucial insights for designing more efficient and selective catalysts. rsc.org For example, a proposed catalytic cycle for a formal 1,3-hydrobromination was supported by DFT calculations which identified the most likely sequence of events: migratory hydrogen atom transfer (MHAT), a 1,2-radical migration, and a final halogen atom transfer. acs.org

While no specific computational studies on the reaction mechanisms of Cyclohexane, (1-octylnonyl)- were found, the established methodologies demonstrate that such an investigation is feasible. A computational approach could model its dehydrogenation over various catalysts, predict the regioselectivity of reactions involving the long alkyl chains, and provide a fundamental understanding of its chemical reactivity.

Environmental Occurrence and Transformations of Cyclohexane, 1 Octylnonyl

Environmental Fate and Transport Mechanisms

The environmental behavior of Cyclohexane (B81311), (1-octylnonyl)- is governed by its physical and chemical properties. As a large, non-polar hydrocarbon, its fate is primarily dictated by its low water solubility and high affinity for organic matter.

Due to its very low water solubility and high octanol-water partition coefficient (logP) of 8.684, Cyclohexane, (1-octylnonyl)- is expected to have a very limited presence in the water column of aquatic environments. chemeo.com When released into water, it will preferentially partition to organic matter in sediment and suspended solids. nih.govecetoc.org In terrestrial environments, its strong hydrophobicity suggests it will be immobile in soil, with a high tendency to adsorb to soil organic carbon. researchgate.net This strong adsorption limits its potential to leach into groundwater. researchgate.net Studies on homologous series of n-alkylated cyclohexanes have shown that they are susceptible to anaerobic microbial degradation, which can alter their distribution patterns in contaminated soils and sediments over time. researchgate.net

With a high molecular weight and a correspondingly low vapor pressure, the volatilization of Cyclohexane, (1-octylnonyl)- from water surfaces is expected to be a slow process. uw.edu.pl The rate of volatilization is determined by the Henry's Law constant, which for a compound with such low water solubility and vapor pressure, would be relatively high, suggesting that once in the atmosphere, it is unlikely to redeposit into water bodies. However, its strong adsorption to soil and sediment significantly reduces its availability for volatilization from these matrices. nih.gov

The primary transport and fate mechanism for Cyclohexane, (1-octylnonyl)- in the environment is adsorption. nih.govecetoc.org The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting the extent of adsorption. Given its high logP value, the Koc for Cyclohexane, (1-octylnonyl)- is predicted to be very high, indicating strong binding to organic matter in soil and sediment. researchgate.net This strong adsorption is the main reason for its persistence in the solid phases of both terrestrial and aquatic ecosystems. nih.govecetoc.orgresearchgate.net

Biogeochemical Transformations of Alkyl Cyclohexanes

The environmental fate of alkyl cyclohexanes, including the long-chain compound Cyclohexane, (1-octylnonyl)-, is largely determined by various biogeochemical transformation processes. These processes, driven by microbial activity and abiotic factors, dictate the persistence and potential impact of these compounds in different environmental compartments.

Anaerobic Biodegradation Pathways of Long-Chain Alkyl Cyclohexanes

Following this initial activation, the degradation of the long alkyl side chain is thought to proceed via β-oxidation. usgs.gov This process involves the sequential removal of two-carbon units from the fatty acid chain, which is analogous to the breakdown of fatty acids in many organisms. For long-chain n-alkylcyclohexanes, this process would lead to the formation of intermediates such as cyclohexanecarboxylic acid and cyclohexaneacetic acid. usgs.gov Research on the degradation of n-dodecylcyclohexane has shown its transformation to both cyclohexaneacetic acid and cyclohexanecarboxylic acid, suggesting the possibility of simultaneous α- and β-oxidation mechanisms. usgs.gov

| Key Steps in Anaerobic Biodegradation of Long-Chain Alkyl Cyclohexanes | Description | Key Intermediates |

| Fumarate Addition | The initial activation of the alkyl chain under anaerobic conditions, catalyzed by glycyl radical enzymes. | Alkylsuccinate derivatives |

| β-Oxidation | The sequential breakdown of the long alkyl side chain, removing two-carbon units at a time. | Cyclohexanecarboxylic acid, Cyclohexaneacetic acid |

| Ring Degradation | The breakdown of the cyclohexane ring structure. | Cyclohexylsuccinate, 3-Cyclohexylpropionate, Cyclohexanecarboxylate |

Microbial Degradation in Petroleum-Contaminated Sites

In petroleum-contaminated environments, microbial degradation is a primary mechanism for the natural attenuation of hydrocarbon pollutants, including Cyclohexane, (1-octylnonyl)-. ucr.eduosti.gov The susceptibility of different hydrocarbon classes to microbial attack generally follows the order: linear alkanes > branched alkanes > small aromatics > cyclic alkanes. ucr.eduosti.gov This makes long-chain alkyl cyclohexanes relatively persistent compared to simpler hydrocarbons.

A wide variety of microorganisms, including bacteria and fungi, are capable of degrading petroleum hydrocarbons. usgs.govucr.edu Genera such as Pseudomonas, Rhodococcus, Alcanivorax, and Acinetobacter have been identified as key players in the degradation of alkanes and cycloalkanes. usgs.govmdpi.comosti.gov For instance, Alcanivorax sp. strain MBIC 4326 has been shown to degrade long-chain n-alkylcyclohexanes by processing the alkyl side chain primarily through β-oxidation, leading to the formation of cyclohexanecarboxylic acid. usgs.gov This intermediate is then further transformed into benzoic acid. usgs.gov

The rate and extent of microbial degradation in contaminated sites are influenced by several factors, including the availability of nutrients (such as nitrogen and phosphorus), oxygen levels, temperature, and the physical and chemical properties of the oil. ucr.edu In many cases, the indigenous microbial populations are capable of degrading hydrocarbons, but their activity can be enhanced through bioremediation strategies like biostimulation (adding nutrients) or bioaugmentation (introducing specific hydrocarbon-degrading microbes). ucr.edu Under anaerobic conditions within contaminated sites, long-term degradation of alkylcyclohexanes can lead to a noticeable shift in the distribution of homologs, with a decrease in high-molecular-weight compounds and an increase in lower-molecular-weight ones. consensus.app

| Microorganism Genus | Role in Hydrocarbon Degradation |

| Alcanivorax | Degrades long-chain n-alkylcyclohexanes via β-oxidation of the alkyl side chain. usgs.gov |

| Pseudomonas | Known to degrade a variety of hydrocarbons, including n-hexadecane. mdpi.com |

| Rhodococcus | Capable of degrading n-alkanes in petroleum sludge. mdpi.com |

| Acinetobacter | Can utilize a wide range of n-alkanes as a carbon source. |

Photo-catalytic Oxidation and Abiotic Degradation in Water Systems

In aquatic environments, abiotic degradation processes, particularly photo-catalytic oxidation, can contribute to the transformation of alkyl cyclohexanes. Photo-catalysis involves the use of a photocatalyst, typically a semiconductor material like titanium dioxide (TiO2), which, upon absorbing light energy, generates highly reactive oxygen species that can oxidize organic pollutants.

Research on the photocatalytic oxidation of cyclohexane has demonstrated its conversion to cyclohexanol (B46403) and cyclohexanone (B45756). The process can be initiated by irradiating a photocatalyst, which then leads to the oxidation of cyclohexane. The efficiency and selectivity of this process can be influenced by the type of photocatalyst and the reaction conditions. For example, using layered titanates modified with iron oxide under sunlight has been shown to selectively oxidize cyclohexane to cyclohexanone and cyclohexanol. Furthermore, the presence of CO2 can enhance the conversion rate while maintaining high selectivity.

While direct photolysis (degradation by sunlight alone) of saturated hydrocarbons like cyclohexane is generally slow, the presence of natural photosensitizers in surface waters can accelerate their degradation. Abiotic degradation of organic pollutants in water can also occur through other mechanisms, though these are often less significant for highly stable compounds like long-chain alkyl cyclohexanes compared to biotic pathways.

| Degradation Process | Description | Key Products |

| Photo-catalytic Oxidation | Degradation using a photocatalyst (e.g., TiO2, modified titanates) and light energy to generate reactive oxygen species that oxidize the compound. | Cyclohexanol, Cyclohexanone |

| Direct Photolysis | Direct degradation by sunlight, generally a slow process for saturated hydrocarbons. | - |

Tracing Environmental Sources and Historical Contamination (e.g., Coal-Bed Wax Origins)

Long-chain alkylated cyclohexanes, such as Cyclohexane, (1-octylnonyl)-, serve as important biomarkers in geochemistry for tracing the origin of organic matter and identifying historical contamination from specific sources like coal-bed wax. esdm.go.id The distribution patterns of these compounds can provide valuable "fingerprints" for characterizing petroleum products and their source rocks. esdm.go.id

Studies have shown that coal-bed waxes can contain significant amounts of long-chain alkylcyclohexanes and alkylbenzenes. esdm.go.id The origin of these compounds is believed to be linked to the fatty acid precursors present in the original plant material that formed the coal. esdm.go.id Through geological processes of diagenesis, these fatty acids can undergo cyclization and subsequent reduction to form alkylcyclohexanes. esdm.go.id The specific distribution of these compounds, including the carbon number range and the predominance of certain isomers, can be indicative of a coal-derived source.

In the context of environmental contamination, the presence of a homologous series of long-chain n-alkylcyclohexanes can be a strong indicator of pollution from crude oil or refined products like diesel fuel. esdm.go.id The analysis of these biomarkers in soil and sediment samples can help to identify the type of fuel spilled and, in some cases, to distinguish between different sources of contamination. Furthermore, the degradation patterns of alkylcyclohexanes, particularly the preferential loss of high-molecular-weight homologs under anaerobic conditions, can provide insights into the age and weathering history of a spill. consensus.app

| Biomarker Application | Geochemical Significance |

| Source Rock Identification | The presence and distribution of long-chain alkylcyclohexanes can indicate a coal-bed wax origin for petroleum. esdm.go.id |

| Contamination Fingerprinting | The specific pattern of alkylcyclohexane homologs can be used to identify and characterize spills of crude oil and diesel fuel. esdm.go.id |

| Weathering Assessment | Changes in the relative abundance of different alkylcyclohexane homologs can reveal the extent of biodegradation and weathering of a contaminant. consensus.app |

Advanced Analytical Methodologies for Detection and Quantification in Complex Samples

Sample Preparation and Enrichment Techniques for Hydrocarbon Analysis

Sample preparation is a critical first step in the analytical workflow, designed to isolate and concentrate the target analytes from the sample matrix, thereby minimizing interference and enhancing detection sensitivity. chromatographyonline.comresearchgate.net

Solvent Extraction: This is a traditional and widely used technique for separating hydrocarbons based on their solubility in a selected solvent. safeleaf.ca The choice of solvent is paramount for achieving efficient extraction. For instance, in the analysis of hydrocarbon core extracts, solvents such as Dichloromethane (DCM), Carbon disulfide (CS₂), and Cyclohexane (B81311) have been utilized, with varying success in preserving the integrity of different hydrocarbon ranges. geomarkresearch.com A study comparing eight different extraction methods found that a closed-vial extraction using CS₂ on chip samples without a concentration step was the most effective method for retaining light-end hydrocarbon peaks, which is crucial for accurate petroleum fingerprinting. geomarkresearch.com

Liquid-liquid extraction (LLE) is a common method where target compounds are partitioned from a liquid sample into an immiscible solvent. safeleaf.ca For solid samples, solid-liquid extraction is employed, where a solvent selectively dissolves the target compounds from the solid matrix. safeleaf.ca The effectiveness of these methods depends on factors like solvent-to-material ratio, contact time, temperature, and pressure. rootsciences.com The purity of the hydrocarbon solvents used in the extraction process is also critical to prevent the introduction of contaminants that could affect the quality and safety of the final analysis. diversifiedcpc.com

Comparison of Solvent Extraction Methods for Hydrocarbon Retention

| Preparation Method | Solvent | Sample State | Concentration Step | Effectiveness for Light Hydrocarbon (LHC) Preservation | Source |

|---|---|---|---|---|---|

| Quantitative Extraction (Prep A) | Dichloromethane (DCM) | - | Evaporation to dryness | Poor (almost no peaks lighter than nC-12) | geomarkresearch.com |

| Cold Cyclohexane Extraction (Prep F) | Cyclohexane | - | - | Limited (some preservation down to nC-7) | geomarkresearch.com |

| Standard CS₂ Extraction (Prep B) | Carbon disulfide (CS₂) | Powder | Room temperature | Moderate (some peaks evident down to nC-6) | geomarkresearch.com |

| Closed Vial Extraction (Prep H) | Carbon disulfide (CS₂) | Chips | None | Excellent (retained peaks down to nC-4) | geomarkresearch.com |

Solid-Phase Extraction (SPE): SPE has emerged as a powerful and efficient alternative to LLE for sample preparation. sigmaaldrich.comsigmaaldrich.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). The target analytes are retained on the sorbent while the matrix components pass through. The analytes are then eluted using a small volume of a strong solvent. nih.gov This technique reduces solvent consumption, making it more environmentally friendly, and can often be automated. sigmaaldrich.comnih.gov

The choice of SPE sorbent is critical and depends on the nature of the analyte and the matrix. For nonpolar compounds like alkyl cyclohexanes, reversed-phase or normal-phase SPE is typically used. sigmaaldrich.com

Reversed-Phase SPE: Uses a nonpolar stationary phase (e.g., C18-bonded silica) to retain hydrophobic compounds from a polar sample matrix.

Normal-Phase SPE: Uses a polar stationary phase (e.g., silica (B1680970) or alumina) to retain polar compounds from a nonpolar matrix. sigmaaldrich.com

Mixed-Mode SPE: These sorbents have both nonpolar and ion-exchange functionalities, offering high selectivity for specific applications. Studies on long-chain fatty acids, which have similar extraction needs to high-molecular-weight alkyl cyclohexanes, showed that mixed-mode adsorbents had the greatest adsorption capacity. elsevierpure.com

Common SPE Phases for Hydrocarbon-Related Analysis

| SPE Phase Type | Sorbent Example | Retention Mechanism | Typical Application | Source |

|---|---|---|---|---|

| Reversed-Phase | Octadecyl (C18 or ODS) | Hydrophobic interactions | Extracting nonpolar analytes from aqueous samples | aocs.org |

| Normal-Phase | Silica (LC-Si) | Adsorption (polar interactions) | Extracting polar impurities from nonpolar extracts | sigmaaldrich.com |

| Ion-Exchange | Anion or Cation Exchange Resins | Electrostatic interactions | Isolating ionizable compounds | elsevierpure.com |

| Mixed-Mode | Amberlite IRA-402 | Multiple (e.g., hydrophobic and anion-exchange) | High-capacity extraction of specific compounds like long-chain fatty acids | elsevierpure.com |